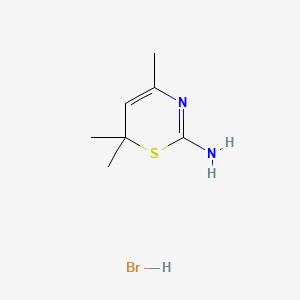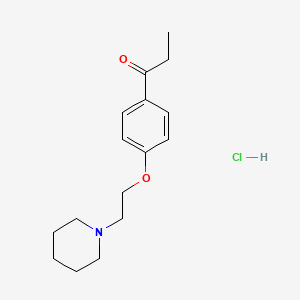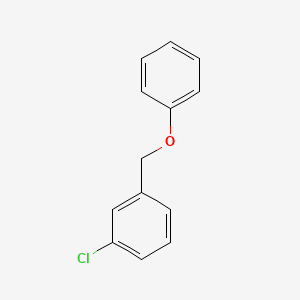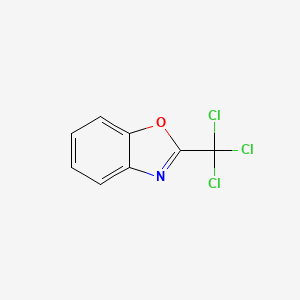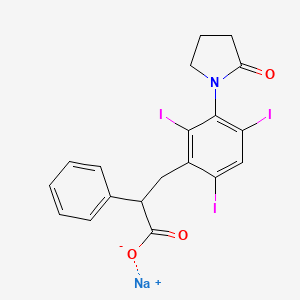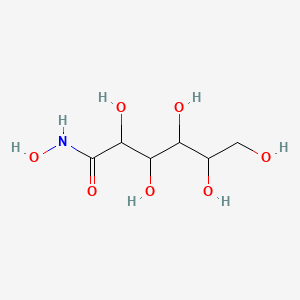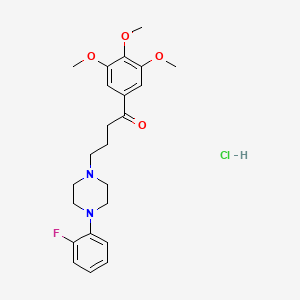
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a carbamoyl group, a chlorine atom, and a unique oxoquinoxalin-1-ium structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: The initial step involves the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline core.
Introduction of the Chlorine Atom: Chlorination of the quinoxaline core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Oxidation: The final step involves the oxidation of the quinoxaline core to form the oxoquinoxalin-1-ium structure, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxoquinoxalin-1-ium structure back to the quinoxaline core.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Higher oxidation state quinoxaline derivatives.
Reduction: Reduced quinoxaline compounds.
Substitution: Quinoxaline derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique chemical structure.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its stability and reactivity.
作用機序
The mechanism of action of 3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its biological activities.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
7-Chloroquinoxaline: Lacks the carbamoyl and oxo groups.
3-Carbamoylquinoxaline: Lacks the chlorine and oxo groups.
Uniqueness
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate is unique due to the combination of its carbamoyl, chlorine, and oxo groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
22587-20-8 |
|---|---|
分子式 |
C9H6ClN3O3 |
分子量 |
239.61 g/mol |
IUPAC名 |
6-chloro-1-oxido-4-oxoquinoxalin-4-ium-2-carboxamide |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-1-2-6-7(3-5)12(15)4-8(9(11)14)13(6)16/h1-4H,(H2,11,14) |
InChIキー |
JXJMUVXYGKZESC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)[N+](=O)C=C(N2[O-])C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



